2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
2-(4-Fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a phenyl group at the 1-position and a 4-fluorophenylacetamide moiety attached via a methylene linker. The pyrrolidinone ring introduces conformational rigidity, while the 4-fluorophenyl group enhances hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-8-6-14(7-9-16)10-18(23)21-12-15-11-19(24)22(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGOMNEJBCVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Amide Bond Formation: The final step usually involves coupling the pyrrolidinyl intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of structurally related acetamide derivatives, focusing on core scaffolds, substituents, and inferred biological or physicochemical properties:
Key Structural and Functional Insights:
Core Scaffold Diversity: The target compound’s pyrrolidinone core offers a balance between rigidity (for target binding) and flexibility (for pharmacokinetic optimization), unlike the more rigid pyridazinone (CID-49671233) or planar indolinone () derivatives . Thiazolidinone-containing analogs () introduce sulfur atoms, which may improve membrane permeability but pose synthetic and metabolic challenges .
Substituent Effects: The 4-fluorophenyl group is a common motif across all compounds, suggesting its role in enhancing lipophilicity and target affinity through hydrophobic or halogen-bonding interactions.
Biological Activity Trends: Indolinone derivatives () exhibit moderate-to-high activity (5.408–5.797), likely due to their planar structures enabling strong interactions with flat binding pockets (e.g., kinase ATP sites) . The target compound’s pyrrolidinone scaffold may favor metabolic stability over indolinone or thiazolidinone cores, which are prone to oxidative degradation .
Synthetic Accessibility: The target compound’s straightforward synthesis (inferred from lack of complex protecting groups in ) contrasts with multi-step routes required for thiazolidinone-indole hybrids () or dual heterocyclic systems (CID-49671233) .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Fluorine substitution at the phenyl ring consistently improves target affinity across analogs, while larger heterocyclic systems (e.g., thiazolidinone) may compromise solubility .
- Drug-Likeness : The target compound’s molecular weight (~354 g/mol) and moderate lipophilicity align better with Lipinski’s rules compared to higher-weight analogs (e.g., : ~599 g/mol) .
- Therapeutic Potential: Pyrrolidinone-based acetamides are understudied in antimicrobial or anticancer contexts, warranting further exploration against targets like bacterial biofilms (as seen in ) .
Biological Activity
2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a pyrrolidine moiety, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 328.37 g/mol.
Research indicates that this compound may interact with various biological targets, including sigma receptors, which are implicated in several neurological processes. The binding affinity to sigma receptors suggests potential applications in treating neurodegenerative diseases and certain types of cancer.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Effects | Exhibits cytotoxicity against various cancer cell lines, potentially through sigma receptor modulation. |
| Neuroprotective Effects | May protect neuronal cells from apoptosis, indicating a role in neurodegenerative disease management. |
| Genotoxicity | Preliminary studies suggest low genotoxic potential, but more research is necessary to confirm safety profiles. |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating effective dose ranges.
- Neuroprotection : In animal models of neurodegeneration, the compound demonstrated a reduction in markers of oxidative stress and inflammation, suggesting a protective effect on neuronal integrity.
- Genotoxicity Assessment : Genotoxicity testing revealed that the compound did not significantly increase the frequency of micronuclei in treated cells compared to controls, indicating a relatively safe profile for further development.
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of the compound:
- Binding Affinity : The compound shows high affinity for sigma receptors, which may mediate its antitumor and neuroprotective effects.
- Metabolism : Initial metabolic studies suggest that the compound is primarily metabolized in the liver, with metabolites exhibiting reduced biological activity compared to the parent compound.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a derivative with a similar acetamide backbone (N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(aryl)acetamide) was prepared by reacting arylacetic acid with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and triethylamine in dichloromethane, followed by purification via recrystallization . Optimization of stoichiometry and reaction time (e.g., 3 hours at 273 K) is critical to achieving high yields (>70%).
Advanced: How can reaction conditions be systematically optimized for improved yield and purity?
Methodological Answer:
Apply Design of Experiments (DoE) principles to screen variables like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Evidence from similar acetamide syntheses highlights dichloromethane as a preferred solvent due to its inertness and compatibility with carbodiimide reagents . Advanced statistical software (e.g., JMP, Minitab) enables predictive modeling to minimize experimental trials.
Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) and amide bond formation (N–H resonance at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 48–56° between fluorophenyl and pyrrolidinone moieties) and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer motifs) .
Advanced: How to resolve contradictions between computational models and experimental structural data?
Methodological Answer:
Cross-validate using molecular dynamics (MD) simulations and density functional theory (DFT) . For example, if crystallographic data shows a non-planar amide group (dihedral angle >60°) but DFT predicts planarity, MD simulations under solvated conditions can assess conformational flexibility. Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental observations .
Basic: What in vitro assays are suitable for preliminary biological activity assessment?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against targets like kinases or proteases.
- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
Data from structurally related compounds suggest IC values in the micromolar range for kinase inhibition .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substituent Variation : Modify the fluorophenyl or pyrrolidinone groups to assess steric/electronic effects.
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity.
For example, replacing the 4-fluorophenyl group with a chlorophenyl moiety in analogous compounds reduced potency by 40%, indicating halogen sensitivity .
Advanced: How can computational modeling predict reactivity or metabolic stability?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic attack.
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation) and blood-brain barrier permeability .
Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Hydrogen Bond Analysis : Compare X-ray-derived hydrogen-bond lengths (e.g., N–H⋯O = 2.8–3.0 Å) with IR stretching frequencies (amide I band at ~1650 cm) to detect conformational differences.
- Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers around the amide bond .
Basic: What purification techniques ensure high-purity isolates?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1).
- Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/methanol) to achieve >95% purity, as validated by HPLC .
Advanced: How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation products via LC-MS.
- QSPR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with stability data from analogous acetamides .
Advanced: What strategies integrate computational and experimental data for mechanism elucidation?
Methodological Answer:
- Hybrid QM/MM Simulations : Model enzyme active sites (e.g., kinase ATP-binding pockets) to predict binding modes, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What analytical methods confirm batch-to-batch consistency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
